2-(Acetyloxy)-5-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

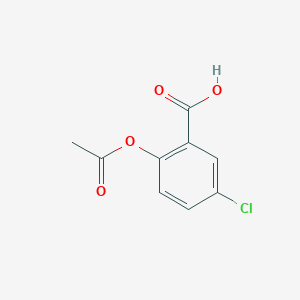

Structure

2D Structure

Properties

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Acetyloxy)-5-chlorobenzoic acid physical and chemical properties

Abstract

This technical guide provides a comprehensive analysis of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog with significant potential in medicinal chemistry and pharmaceutical development. This document elucidates the core physicochemical properties, detailed synthetic and analytical methodologies, and the pharmacological context of this compound. Designed for researchers, scientists, and drug development professionals, this guide integrates established scientific principles with practical, field-proven insights to facilitate further research and application.

Introduction and Chemical Identity

This compound, also known as 5-chloroaspirin, is a derivative of salicylic acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on the phenolic hydroxyl.[1] This substitution pattern significantly modifies the electronic and lipophilic properties of the parent aspirin molecule, making it a subject of interest for the development of novel therapeutic agents. Its role as a synthetic intermediate for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.[2] The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.[1][3] This guide will delve into the essential technical details required for the effective study and utilization of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 5-Chloroaspirin, 2-Acetoxy-5-chlorobenzoic acid | [4] |

| CAS Number | 1734-62-9 | [1][3] |

| Molecular Formula | C₉H₇ClO₄ | [1][3] |

| Molecular Weight | 214.60 g/mol | [5] |

| Appearance | Colorless or white crystalline solid | [4] |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physicochemical properties of this compound are critical for understanding its behavior in both chemical and biological systems. The introduction of a chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and increases the molecule's lipophilicity, which can impact its absorption and membrane permeability.[1]

Table 2: Physicochemical Data

| Property | Value | Remarks | Source(s) |

| Melting Point | 148 °C | Experimental | [4] |

| Boiling Point | 348.7 ± 32.0 °C | Predicted | [4] |

| Density | 1.416 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 3.11 ± 0.10 | Predicted | [4] |

| Solubility | Low in water; Soluble in DMSO and acetone | Experimental | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is the acetylation of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of salicylic acid.[6]

Synthesis of this compound: An Experimental Protocol

This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

Materials:

-

5-Chlorosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (1 equivalent).

-

Solvent Addition: Add a suitable solvent like toluene to suspend the starting material.

-

Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride. This is an exothermic reaction and should be performed in a fume hood with caution.

-

Crystallization: The product will precipitate out of the solution upon the addition of water and cooling in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any water-soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A mixed solvent system, such as ethanol-water, is often effective.

Procedure:

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

-

Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Further Cooling: Place the flask in an ice bath to maximize the yield of the recrystallized product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet due to splitting from adjacent protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the acetyl group. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carboxylic acid, another C=O stretch for the ester, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the acetyl group and the carboxylic acid group.

Caption: Analytical workflow for the characterization of this compound.

Pharmacological Context and Biological Activity

This compound is structurally analogous to aspirin and is expected to exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic acid.[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.[1][6]

Potential Mechanism of Action

The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. The chlorine substitution may alter the potency and selectivity of this inhibition.

Reported Biological Activities of 5-Chlorosalicylic Acid

Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological activities:

-

Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid possesses antimicrobial properties.[7]

-

Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic anhydrase isozymes I and II.[8]

-

Anticancer and Apoptotic Potential: Some sources suggest that this compound itself is being investigated as a potent apoptotic agent for potential cancer treatment.[9]

Pharmacokinetic Considerations

Drawing parallels with aspirin, this compound is expected to be rapidly absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom could enhance its absorption across biological membranes compared to aspirin.[1] The metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further metabolism and renal excretion.[11]

Caption: Proposed pharmacological pathway of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a multifaceted compound with significant relevance to the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid, makes it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological context to support and inspire future investigations into its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-[(2-Acetyloxyacetyl)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 154104310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-chlorosalicylic acid, 321-14-2 [thegoodscentscompany.com]

- 9. This compound | 1734-62-9 | BAA73462 [biosynth.com]

- 10. ahajournals.org [ahajournals.org]

- 11. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 12. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Acetyloxy)-5-chlorobenzoic acid CAS number 1734-62-9

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid (CAS 1734-62-9): Synthesis, Characterization, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound (CAS: 1734-62-9), a chlorinated derivative of aspirin. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, established synthetic and purification protocols, detailed analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational.

Chemical Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research. This compound is defined by a specific set of identifiers and properties that dictate its behavior in chemical and biological systems. Its structure features a benzoic acid core, with an acetyloxy group at the C2 position and a chlorine atom at the C5 position.

The systematic IUPAC name for the compound is 2-acetyloxy-5-chlorobenzoic acid.[1][2] It is assigned the unique CAS Registry Number 1734-62-9, which is used across global databases for reliable identification.[2] The compound is a colorless to white crystalline solid with low solubility in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3]

| Identifier / Property | Value | Reference(s) |

| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [1][2] |

| CAS Number | 1734-62-9 | [4] |

| Molecular Formula | C₉H₇ClO₄ | [1][4] |

| Molecular Weight | 214.60 g/mol | [1][4] |

| Appearance | Colorless or white crystalline solid | [3] |

| Melting Point | 146-148 °C | [3][5] |

| Boiling Point | 348.7 °C (Predicted) | [3] |

| SMILES String | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |

Synthesis and Purification

The most direct and widely established route for synthesizing this compound is the electrophilic substitution reaction involving the acetylation of 5-chlorosalicylic acid (CAS: 321-14-2).[1][5] This method is efficient and proceeds with high specificity for the phenolic hydroxyl group over the carboxylic acid group.

Causality of Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Starting Material: 5-Chlorosalicylic acid is the logical precursor, providing the core chloro-substituted benzoic acid structure.[6][7]

-

Acetylating Agent: Acetic anhydride serves as an inexpensive and effective source of the acetyl group. It is used in excess to drive the reaction to completion.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of acetic anhydride. This activation enhances the electrophilicity of the acetyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

-

Workup: The reaction mixture is poured into ice water. This step has a dual purpose: it precipitates the less polar product from the aqueous medium and rapidly hydrolyzes any unreacted acetic anhydride to the water-soluble acetic acid. Subsequent washing of the filtered solid removes residual acids and other water-soluble impurities.

Experimental Workflow: Synthesis and Purification

Step-by-Step Laboratory Protocol

A representative protocol adapted from established methodologies.[5]

-

Reagent Charging: In a suitable reaction vessel, combine 5-chlorosalicylic acid (0.5 mol, 86 g) and acetic anhydride (1.0 mol, 102 g).

-

Initial Warming: Gently warm the mixture to 40°C with stirring.

-

Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur; monitor the temperature to maintain control.

-

Reaction: Stir the mixture for 30 minutes, maintaining a temperature of approximately 60°C.

-

Quenching and Precipitation: Pour the warm reaction mixture into a beaker containing a substantial amount of crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove impurities.

-

Drying: Air dry the solid or dry in a vacuum oven at a low temperature to yield the final product with a melting point of 146-148°C.[5]

Analytical Characterization

A multi-technique approach is essential for verifying the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of the final compound and quantifying any process-related impurities.[1] A reverse-phase method is typically employed, separating compounds based on hydrophobicity.

| HPLC Parameter | Typical Specification | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for hydrophobic separation. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Eluent system; gradient elution is often used. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detector | UV-Vis Diode Array (DAD) | Monitors the eluent at multiple wavelengths. |

| Injection Volume | 10 µL | Standardized volume for quantitative analysis. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves to confirm the elemental composition (C₉H₇ClO₄) with high confidence. The expected monoisotopic mass is approximately 213.9982 Da.

Predicted Spectroscopic Data

While comprehensive published spectra for this specific molecule are scarce, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its functional groups and data from analogous structures like chlorobenzoic acids.[8][9]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

δ ~7.5 ppm (dd, 1H): Aromatic proton ortho to the chlorine atom.

-

δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the acetyloxy group.

-

δ ~2.4 ppm (s, 3H): Methyl protons of the acetyloxy group.

-

δ >11 ppm (s, br, 1H): Carboxylic acid proton (highly variable and may exchange).

Predicted IR Spectrum: The IR spectrum provides a fingerprint of the compound's functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| ~1770 | C=O stretch (Ester) | Strong |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| 1600, 1475 | C=C stretch (Aromatic ring) | Medium |

| ~1200 | C-O stretch (Ester/Acid) | Strong |

| ~800 | C-Cl stretch | Medium-Strong |

Biological Activity and Mechanism of Action

Research suggests that this compound may function as a prodrug, a concept central to modern pharmacology.[1]

Prodrug Activation Hypothesis

The acetyloxy group increases the molecule's lipophilicity compared to its parent hydroxyl compound (5-chlorosalicylic acid), which can enhance its ability to cross biological membranes.[1] Following administration and absorption, ubiquitous esterase enzymes in the body are hypothesized to hydrolyze the ester bond. This bioactivation step unmasks the phenolic hydroxyl group, releasing the active metabolite, 5-chlorosalicylic acid, which can then exert its biological effects.[1]

Potential Therapeutic Applications

-

Anticancer Research: The compound is under investigation as a potent agent for inducing apoptosis (programmed cell death). Studies suggest it may function by inhibiting DNA and protein synthesis or by activating caspases, the key enzymes in the apoptotic cascade.

-

Neurodegenerative Disease: Preliminary research indicates a potential role in treating Alzheimer's disease, possibly through the inhibition of tau protein phosphorylation, a hallmark of the disease.

-

Antimicrobial Activity: While direct studies are limited, related chlorobenzoic acid derivatives have demonstrated potential antimicrobial activity against various bacterial strains.[1]

Applications in Organic Synthesis

Beyond its potential biological activity, this compound is a valuable intermediate in organic synthesis.[1][3] The three distinct functional groups—carboxylic acid, ester, and aryl chloride—can be selectively targeted for further chemical modification, making it a versatile building block for constructing more complex molecules. For instance, the carboxylic acid can be activated, such as by forming an N-hydroxybenzotriazole ester, to create an efficient acylating agent for synthesizing pharmacologically interesting heterocyclic structures like chromones.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. This compound is classified with the following GHS hazards:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

-

H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[4]

-

H318: Causes serious eye damage (Eye Damage, Category 1).[4]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a well-characterized compound with a straightforward and scalable synthesis. Its value lies not only in its potential as a prodrug for anticancer and neuroprotective applications but also in its versatility as a synthetic intermediate. The analytical methodologies outlined in this guide provide a robust framework for quality control and characterization, ensuring that researchers can confidently use this compound in their discovery and development pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound DiscoveryCPR 1734-62-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mechanism of Action of 2-(Acetyloxy)-5-chlorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog. Synthesizing data from established literature on non-steroidal anti-inflammatory drugs (NSAIDs) and related derivatives, this document delineates the compound's anticipated biochemical interactions, primary molecular targets, and downstream physiological effects. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's pharmacology, supported by detailed experimental protocols and field-proven insights for its investigation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related compounds to present a robust theoretical and practical framework for its study.

Introduction: Unveiling this compound

This compound, also known as 5-chloroaspirin, is a synthetic derivative of acetylsalicylic acid (aspirin). Its structure features a chlorine atom at the C5 position of the benzene ring, a modification expected to influence its physicochemical properties, metabolic fate, and biological activity.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloroaspirin, 5-Chlorosalicylic acid acetate | [1] |

| CAS Number | 1734-62-9 | [2] |

| Molecular Formula | C₉H₇ClO₄ | [2] |

| Molecular Weight | 214.60 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | [3] |

The introduction of a chlorine atom, an electron-withdrawing group, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. In the context of an aspirin analog, this modification may alter its potency, selectivity, and duration of action.

Core Mechanism of Action: A Multi-faceted Approach

The mechanism of action of this compound is presumed to be multifactorial, primarily centered around its role as a prodrug and its subsequent interactions with key enzymes in the inflammatory cascade.

Prodrug Activation and the Role of 5-Chlorosalicylic Acid

Similar to aspirin, this compound is likely a prodrug that undergoes rapid hydrolysis in vivo to its active metabolite, 5-chlorosalicylic acid.[1] This bioactivation is a critical first step, unmasking the phenolic hydroxyl group necessary for biological activity.

The hydrolysis of the acetyl ester can be depicted as follows:

Caption: Prodrug activation of this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and involved in housekeeping functions such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues.

References

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid as a Prodrug

Abstract

This technical guide provides a comprehensive overview of 2-(acetyloxy)-5-chlorobenzoic acid, a prodrug designed for the targeted delivery of the pharmacologically active agent, 5-chlorosalicylic acid. We will delve into the strategic rationale behind this prodrug design, detailing its synthesis, mechanism of action, and robust methodologies for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate further investigation and development of this and similar ester-based prodrugs.

Introduction: The Prodrug Strategy

The development of effective therapeutics is often hampered by suboptimal pharmacokinetic properties of active pharmaceutical ingredients (APIs). A common challenge is poor membrane permeability, which can significantly limit oral bioavailability. The prodrug approach is a well-established strategy to overcome such limitations.[1] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.

This compound is a classic example of a carrier-linked prodrug.[2] In this design, the polar hydroxyl group of the active molecule, 5-chlorosalicylic acid, is masked with an acetyl group, forming an ester linkage. This modification increases the lipophilicity of the molecule, which is intended to enhance its ability to cross biological membranes. Once absorbed, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active 5-chlorosalicylic acid at the site of action.

Core Principle of the Prodrug Design

The central hypothesis is that by temporarily masking the hydrophilic hydroxyl group of 5-chlorosalicylic acid, we can improve its absorption and distribution characteristics. The success of this strategy hinges on two key factors:

-

Enhanced Permeability: The increased lipophilicity of the acetylated form should facilitate passive diffusion across the gastrointestinal tract and other cellular barriers.

-

Efficient Bioactivation: The ester bond must be readily cleaved by endogenous esterases to ensure the timely and efficient release of the active 5-chlorosalicylic acid.

This guide will provide the technical framework to rigorously test these hypotheses.

The Active Moiety: 5-Chlorosalicylic Acid

The therapeutic potential of the prodrug is ultimately dependent on the pharmacological activity of its active metabolite, 5-chlorosalicylic acid. This compound is a halogenated derivative of salicylic acid and has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties.[3]

Mechanism of Action

While the precise molecular targets of 5-chlorosalicylic acid are not as extensively characterized as its parent compound, salicylic acid, its pharmacological profile strongly suggests that it functions as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]

Furthermore, in vitro and ex vivo studies have shown that 5-chlorosalicylic acid inhibits platelet aggregation induced by collagen and ADP, a hallmark of many NSAIDs.[3][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the prodrug and the active drug is crucial for experimental design and data interpretation.

| Property | This compound | 5-Chlorosalicylic Acid |

| Molecular Formula | C₉H₇ClO₄[7][8] | C₇H₅ClO₃[5] |

| Molecular Weight | 214.60 g/mol [8] | 172.57 g/mol [5] |

| Appearance | Colorless or white crystalline solid[9] | Off-white to cream powder[10] |

| Solubility | Low solubility in water; soluble in DMSO and acetone[9] | Sparingly soluble in water |

Synthesis and Characterization

The synthesis of this compound is a straightforward acetylation of 5-chlorosalicylic acid. The following protocol is a reliable method for its preparation.

Synthesis Protocol

Objective: To synthesize this compound via acetylation of 5-chlorosalicylic acid.

Materials:

-

5-Chlorosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Filtration apparatus

Procedure:

-

In a clean, dry reaction vessel, combine 0.5 moles of 5-chlorosalicylic acid with 1.0 mole of acetic anhydride.

-

Gently warm the mixture to approximately 40°C with continuous stirring.

-

Carefully add 5 drops of concentrated sulfuric acid to the mixture. An exothermic reaction will occur.

-

Maintain the reaction temperature at 60°C and continue stirring for 30 minutes.

-

Pour the reaction mixture over a sufficient amount of ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with cold deionized water.

-

Air-dry the product. The expected melting point is in the range of 146-148°C.

This protocol is adapted from established synthesis methods.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point Analysis: As a preliminary indicator of purity.

Preclinical Evaluation: A Step-by-Step Guide

The preclinical evaluation of this compound as a prodrug involves a series of in vitro and in vivo studies designed to assess its stability, conversion to the active drug, and pharmacological activity.

In Vitro Hydrolysis: Confirming Bioactivation

The cornerstone of the prodrug concept is its enzymatic conversion to the active form. An in vitro hydrolysis assay is a critical first step to confirm this. Porcine liver esterase (PLE) is a commonly used and commercially available enzyme for such studies due to its broad substrate specificity.[1][11]

Objective: To determine the rate of hydrolysis of this compound to 5-chlorosalicylic acid in the presence of porcine liver esterase.

Materials:

-

This compound

-

5-Chlorosalicylic acid (as a standard)

-

Porcine liver esterase (PLE)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the desired final concentration.

-

Prepare a stock solution of PLE in phosphate buffer.

-

-

Reaction Setup:

-

In a temperature-controlled environment (e.g., a 37°C water bath), add the PLE solution to the prodrug solution to initiate the reaction.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile to the withdrawn aliquot. This will precipitate the enzyme and stop the hydrolysis.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the concentrations of both this compound and the newly formed 5-chlorosalicylic acid.

-

-

Data Analysis:

-

Plot the concentration of the prodrug and the active drug as a function of time.

-

Calculate the rate of hydrolysis.

-

Workflow for In Vitro Hydrolysis

Caption: Workflow for the in vitro hydrolysis of the prodrug.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite. Rats are a commonly used species for initial PK studies.

Objective: To determine the pharmacokinetic profiles of this compound and 5-chlorosalicylic acid following oral administration in rats.

Protocol Outline:

-

Animal Dosing:

-

Administer a single oral dose of this compound to a cohort of rats.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the active drug in the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), for both the prodrug and the active drug.

-

A study on a similar salicylic acid derivative in rats showed a Tmax of approximately 29 minutes and a half-life of around 39 minutes, providing a preliminary expectation for the pharmacokinetic profile.[12]

Logical Flow of Prodrug to Active Drug In Vivo

Caption: The in vivo journey from prodrug to active metabolite.

In Vivo Efficacy Studies

The ultimate validation of the prodrug strategy is the demonstration of its therapeutic efficacy in a relevant animal model of disease. Given the anti-inflammatory properties of 5-chlorosalicylic acid, a common model is the carrageenan-induced paw edema model in rats.

Objective: To evaluate the anti-inflammatory activity of orally administered this compound in a rat model of inflammation.

Protocol Outline:

-

Induction of Inflammation:

-

Induce inflammation by injecting carrageenan into the paw of the rats.

-

-

Treatment:

-

Administer this compound orally to the treatment group. A control group should receive the vehicle, and a positive control group could receive a known NSAID.

-

-

Assessment of Inflammation:

-

Measure the volume of the paw at regular intervals after the induction of inflammation.

-

-

Data Analysis:

-

Compare the paw volume in the treatment group to the control groups to determine the extent of inflammation inhibition.

-

Previous studies have demonstrated the anti-inflammatory ("antiphlogistic") activity of 5-chlorosalicylic acid in rat paw edema models.[13]

Safety and Toxicology

A preliminary assessment of the safety profile of the active drug, 5-chlorosalicylic acid, is essential.

Acute Toxicity:

Hazard Identification:

-

5-Chlorosalicylic acid is classified as harmful if swallowed and may cause skin and eye irritation.[9][14][15] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound represents a well-defined prodrug candidate with a clear rationale for its design. The increased lipophilicity afforded by the acetyl ester is hypothesized to improve the oral bioavailability of the active anti-inflammatory agent, 5-chlorosalicylic acid. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this prodrug, from its synthesis and characterization to its in vitro bioactivation and in vivo efficacy. The successful execution of these studies will provide the necessary data to validate the prodrug strategy and support the further development of this compound as a potential therapeutic agent.

References

- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. 5-chlorosalicylic acid | Semantic Scholar [semanticscholar.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of 2-(Acetyloxy)-5-chlorobenzoic acid to 5-chlorosalicylic acid

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the transformation of functional groups with precision and efficiency is paramount. 5-Chlorosalicylic acid is a key intermediate in the manufacturing of various pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as in the agrochemical sector for creating herbicides and fungicides.[1] Its precursor, 2-(acetyloxy)-5-chlorobenzoic acid, often referred to as 5-chloroaspirin, serves as a stable, readily available starting material. The hydrolysis of the acetyloxy group to a hydroxyl group is a critical step in unlocking the synthetic potential of this molecule.[2]

This technical guide provides a comprehensive overview of the hydrolysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, validated experimental protocols, and analytical techniques for process monitoring and quality control. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of this fundamental chemical transformation.

Reaction Mechanism and Kinetics

The hydrolysis of this compound is fundamentally an ester hydrolysis reaction, yielding 5-chlorosalicylic acid and acetic acid.[3][4] This process can be catalyzed by either acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.[5][6] The reaction is analogous to the well-studied hydrolysis of acetylsalicylic acid (aspirin).[5][7][8][9]

The kinetics of this hydrolysis typically follow pseudo-first-order behavior, particularly when the concentration of the catalyst (acid or base) is high and remains relatively constant throughout the reaction.[5][7] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The initial and rate-determining step involves the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[10] This is followed by a series of proton transfers, leading to the elimination of acetic acid and the formation of 5-chlorosalicylic acid.[3]

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a base, such as sodium hydroxide or lithium hydroxide, the hydrolysis occurs through a different pathway, often referred to as saponification.[10][11] A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the basic reaction medium results in the formation of the carboxylate salt, driving the reaction to completion.[10][12] Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis for this type of ester.[6][11]

Intramolecular Catalysis

The hydrolysis of aspirin and its derivatives, including this compound, can also be influenced by intramolecular general base catalysis.[13][14] The neighboring carboxylate group can act as a general base, facilitating the nucleophilic attack of a water molecule on the ester carbonyl.[13]

Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis.

Experimental Protocols

The choice between acid- and base-catalyzed hydrolysis depends on factors such as desired reaction rate, compatibility with other functional groups, and ease of product isolation. For the hydrolysis of this compound, base-catalyzed hydrolysis is often preferred for its higher reaction rate and yield.[11]

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol details a robust and efficient method for the hydrolysis of this compound using sodium hydroxide.

Materials and Reagents:

| Reagent | Grade | Supplier Recommendation |

| This compound | ≥98% Purity | e.g., Sigma-Aldrich, TCI |

| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | Reagent Grade | e.g., VWR |

| Deionized Water | Type I or II | Millipore or equivalent |

| Ethyl Acetate | HPLC Grade | e.g., Merck |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Alfa Aesar |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

-

Workup - Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 2. This will precipitate the 5-chlorosalicylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity 5-chlorosalicylic acid.[15]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Experimental Workflow for Base-Catalyzed Hydrolysis.

Analytical Methods for Process Monitoring and Quality Control

Rigorous analytical monitoring is crucial to ensure the complete conversion of the starting material and the high purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for both monitoring the reaction progress and determining the final purity of 5-chlorosalicylic acid.[16][17] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic solvent like acetonitrile.[16] Detection is commonly performed using a UV detector at a wavelength around 230 nm.[16] The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[16]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)[16] |

| Flow Rate | 1.0 mL/min[16] |

| Injection Volume | 10 µL[16] |

| Column Temperature | 30°C[16] |

| Detection Wavelength | 230 nm[16] |

Spectroscopic Analysis

Spectroscopic techniques are invaluable for structural confirmation of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-chlorosalicylic acid will show a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, and a strong C=O stretching band for the carboxylic acid. The disappearance of the ester C=O stretch from the starting material is a key indicator of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the aromatic protons, the hydroxyl and carboxylic acid protons, and the correct carbon framework of 5-chlorosalicylic acid.

Conclusion

The hydrolysis of this compound to 5-chlorosalicylic acid is a well-understood and highly efficient chemical transformation. By carefully selecting the reaction conditions, particularly employing a base-catalyzed approach, researchers and drug development professionals can achieve high yields of this valuable intermediate. The implementation of robust analytical methods, such as HPLC, is essential for ensuring the quality and purity of the final product, which is critical for its subsequent applications in pharmaceutical and agrochemical synthesis. This guide provides the foundational knowledge and practical protocols to successfully perform and optimize this important reaction.

References

- 1. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nagwa.com [nagwa.com]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 7. scispace.com [scispace.com]

- 8. The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultra-violet spectrophotometry - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. quora.com [quora.com]

- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 13. researchgate.net [researchgate.net]

- 14. The hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemsavers.com [chemsavers.com]

2-(Acetyloxy)-5-chlorobenzoic acid literature review

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, mechanism of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound, systematically named according to IUPAC nomenclature, is a derivative of salicylic acid.[1] It is structurally characterized by a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and has emerged as a subject of interest for its potential therapeutic properties.[2][3]

Its chemical identity is defined by the following key identifiers:

| Property | Value | Source |

| CAS Number | 1734-62-9 | [3][4] |

| Molecular Formula | C₉H₇ClO₄ | [1][3] |

| Molecular Weight | 214.60 g/mol | [4] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | [3] |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

This compound is typically a colorless or white crystalline solid.[2] Its solubility profile is a critical consideration for experimental design; it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone, but demonstrates low solubility in water.[2]

| Property | Description | Source |

| Appearance | Colorless or white crystalline solid | [2] |

| Solubility | Soluble in DMSO and acetone; low solubility in water | [2] |

| Melting Point | 146-148°C | [5] |

Synthesis and Manufacturing

The most established and efficient route for synthesizing this compound is the acetylation of its precursor, 5-chlorosalicylic acid.[1] This process targets the phenolic hydroxyl group for esterification.

Synthesis of Precursor: 5-Chlorosalicylic Acid

The precursor is commonly prepared via the direct chlorination of salicylic acid.[6][7] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the 5-chloro isomer.[7]

Caption: Synthesis of 5-Chlorosalicylic Acid via Chlorination.

Primary Synthesis: Acetylation of 5-Chlorosalicylic Acid

The conversion of 5-chlorosalicylic acid to the final product is achieved through reaction with acetic anhydride. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the salicylic acid derivative. This reaction is notably exothermic.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 1734-62-9 | BAA73462 [biosynth.com]

- 4. This compound DiscoveryCPR 1734-62-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

An In-depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated derivative of acetylsalicylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the compound's synthesis, starting from fundamental precursors, details its physicochemical characteristics, and explores its emerging therapeutic applications, particularly in oncology and neurodegenerative diseases. The guide emphasizes the causal relationships in its synthetic pathways and biological mechanisms, aiming to provide a robust resource for further research and development.

Introduction and Chemical Identity

This compound, systematically named 2-acetyloxy-5-chlorobenzoic acid, is an organic compound with the molecular formula C₉H₇ClO₄[1][2]. It is a structural analog of the widely known nonsteroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin), distinguished by the presence of a chlorine atom at the fifth position of the benzene ring. This substitution significantly influences the molecule's electronic and lipophilic properties, which in turn may affect its biological activity.

The molecule consists of a benzoic acid core with an acetyloxy group at the ortho (2-) position and a chlorine atom at the para (5-) position relative to the carboxyl group. This arrangement of functional groups makes it a subject of interest for medicinal chemistry, as it can be readily synthesized and derivatized to explore a range of biological activities.

Historical Context and Synthesis

Synthesis of the Precursor: 5-Chlorosalicylic Acid

The synthesis of 5-chlorosalicylic acid has been approached through several methods, with the direct chlorination of salicylic acid being a prominent route. Early methods often resulted in a mixture of chlorinated products. However, refinements in reaction conditions have allowed for more selective synthesis.

A notable process involves the direct chlorination of salicylic acid in a halogenated, monocyclic, carbocyclic, aromatic solvent, such as chlorobenzene, at elevated temperatures (100-150°C)[3]. This method provides good yields and a high degree of purity[3].

An alternative and historically significant pathway to substituted salicylic acids is the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For the synthesis of 5-chlorosalicylic acid, the starting material would be 4-chlorophenol.

The logical workflow for the synthesis of the precursor, 5-chlorosalicylic acid, via direct chlorination is depicted below:

Caption: Synthesis workflow for 5-chlorosalicylic acid via direct chlorination.

Synthesis of this compound

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-chlorosalicylic acid. This is a classic esterification reaction, commonly employing acetic anhydride as the acetylating agent, often in the presence of an acid catalyst.

The overall synthesis can be visualized as a two-step process starting from salicylic acid:

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Acetylation of 5-Chlorosalicylic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 5-chlorosalicylic acid.

Materials:

-

5-Chlorosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice bath

-

Distilled water

-

Beaker, Erlenmeyer flask, Büchner funnel, and filter paper

-

Stirring apparatus

Procedure:

-

Reactant Preparation: In a clean, dry Erlenmeyer flask, place 5.0 grams of 5-chlorosalicylic acid.

-

Addition of Acetylating Agent: Carefully add 10 mL of acetic anhydride to the flask containing the 5-chlorosalicylic acid.

-

Catalyst Addition: While gently swirling the mixture, add 5-8 drops of concentrated sulfuric acid.

-

Reaction: Heat the flask gently in a water bath at approximately 50-60°C for 10-15 minutes, with continuous stirring, until all the solid has dissolved.

-

Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the crystallization of the product.

-

Precipitation: To the cooled solution, slowly add 50 mL of cold distilled water to precipitate the product fully.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any unreacted acetic anhydride and sulfuric acid.

-

Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further characterization by spectroscopic methods (NMR, IR, MS) is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1][2] |

| Appearance | Colorless or white crystalline solid | [4] |

| Melting Point | 148 °C | [4] |

| Solubility | Soluble in DMSO and acetone; low solubility in water | [4] |

| CAS Number | 1734-62-9 | [1][2] |

Spectroscopic Data Interpretation

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption between 1750-1735 cm⁻¹ corresponds to the C=O stretching of the ester group. Another strong C=O stretching band for the carboxylic acid should appear around 1700-1680 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 3300-2500 cm⁻¹. The C-O stretching of the ester and carboxylic acid will be observed in the 1300-1000 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide key structural information. A singlet corresponding to the three protons of the acetyl methyl group is expected around δ 2.2-2.4 ppm. The aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the ester and carboxylic acid would be observed in the δ 160-180 ppm region. The aromatic carbons would resonate in the δ 120-150 ppm range, and the methyl carbon of the acetyl group would appear upfield around δ 20-25 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (214.60 for C₉H₇ClO₄)[1]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Biological Activity and Therapeutic Potential

Recent research has highlighted the potential of this compound as a therapeutic agent, particularly in the fields of oncology and neurodegenerative diseases.

Anticancer Activity and Apoptosis Induction

This compound has been identified as a potent apoptotic agent, suggesting its potential use in cancer treatment[2][5]. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The compound is thought to induce apoptosis by inhibiting DNA and protein synthesis[2][5].

A key mechanism in its apoptotic action is the activation of caspases, a family of proteases that execute the apoptotic process[2][5]. The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic cascade. It is hypothesized that this compound, or its active metabolite 5-chlorosalicylic acid, triggers the intrinsic apoptotic pathway.

The proposed mechanism of apoptosis induction is illustrated below:

Caption: Proposed apoptotic pathway induced by this compound.

The acetyloxy group likely acts as a prodrug moiety, increasing the compound's lipophilicity and ability to cross cell membranes. Once inside the cell, it is hydrolyzed by esterases to release the active metabolite, 5-chlorosalicylic acid[1].

Potential in Neurodegenerative Diseases

There is emerging evidence that this compound may have therapeutic potential for Alzheimer's disease. This is attributed to its ability to inhibit the phosphorylation of the tau protein[2][5]. In Alzheimer's disease, hyperphosphorylated tau protein aggregates to form neurofibrillary tangles, which are a hallmark of the disease and contribute to neuronal dysfunction. By inhibiting tau phosphorylation, this compound could potentially mitigate the progression of this neurodegenerative disorder[5].

Conclusion

This compound is a synthetically accessible compound with significant therapeutic potential. Its straightforward synthesis via the acetylation of 5-chlorosalicylic acid, which itself can be efficiently produced, makes it an attractive candidate for further investigation. Its demonstrated ability to induce apoptosis in cancer cells and inhibit tau phosphorylation highlights its promise in oncology and neurodegenerative disease research. This technical guide provides a foundational understanding of its synthesis, characterization, and biological activity, serving as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.

References

A Technical Guide to the Potential Biological Activities of 2-(Acetyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated derivative of acetylsalicylic acid, presents a compelling profile for investigation into a range of biological activities. Structurally analogous to aspirin, this compound is anticipated to function as a prodrug, undergoing hydrolysis to its primary metabolite, 5-chlorosalicylic acid. This guide synthesizes current understanding and outlines a technical framework for exploring its potential as an anti-inflammatory, anticancer, and antiplatelet agent. We will delve into the mechanistic underpinnings of these potential activities, focusing on the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and elucidate the full therapeutic potential of this molecule.

Introduction: The Rationale for Investigating this compound

The enduring legacy of aspirin as a cornerstone of anti-inflammatory, analgesic, and antithrombotic therapy has spurred extensive research into its derivatives to enhance efficacy, mitigate side effects, or uncover novel therapeutic applications.[1][2] The addition of a halogen, in this case, chlorine, to the salicylic acid backbone can significantly alter the physicochemical properties of the parent molecule, potentially influencing its biological activity.[1] this compound, with the molecular formula C₉H₇ClO₄, is synthesized through the acetylation of 5-chlorosalicylic acid.[3][4]

This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound. It is structured to provide not just a summary of potential effects, but a logical, experimentally-grounded pathway for their investigation.

Physicochemical Properties and Prodrug Strategy

| Property | Value | Source |

| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [3] |

| Molecular Formula | C₉H₇ClO₄ | [3][5] |

| Molecular Weight | 214.6 g/mol | [5] |

| CAS Number | 1734-62-9 | [5] |

| Appearance | Colorless or white crystalline solid | [4] |

| Solubility | Soluble in DMSO and acetone; low solubility in water | [4] |

A critical aspect of this compound's biological activity is its presumed role as a prodrug. The acetyloxy group is expected to undergo hydrolysis in vivo, yielding acetic acid and the active metabolite, 5-chlorosalicylic acid.[3] This metabolic conversion is a key first step in its mechanism of action. The acetyloxy group can enhance lipophilicity, potentially improving membrane permeability and absorption before its conversion to the active form.[3]

Potential Biological Activities and Mechanistic Insights

Anti-inflammatory Activity

The structural similarity to aspirin strongly suggests that this compound and its metabolite possess anti-inflammatory properties.[1][2][6] The primary mechanisms are likely to involve:

-

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][7][8] It is hypothesized that this compound and/or 5-chlorosalicylic acid will inhibit both COX-1 and COX-2.[6][7]

-

NF-κB Pathway Modulation: The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory gene expression.[9] Salicylates, including aspirin, have been shown to inhibit the activation of NF-κB, preventing the degradation of its inhibitor, IκB, and thus retaining NF-κB in the cytoplasm.[9][10][11] Research on 5-chlorosalicylic acid has demonstrated its ability to suppress TNF-α dependent NF-κB activity, suggesting this pathway is a key target.[3]

Signaling Pathway: NF-κB Inhibition by Salicylates

Caption: Proposed inhibition of the NF-κB signaling pathway by 5-chlorosalicylic acid.

Anticancer Potential

Derivatives of salicylic and benzoic acid have demonstrated the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).[3] The potential anticancer properties of this compound may be mediated by:

-

Apoptosis Induction: This compound and its derivatives are being investigated for their potential to induce apoptosis in cancer cells.[5] A key mechanism in apoptosis is the activation of caspases, a family of protease enzymes.[3] Studies on related compounds have shown activation of caspases-3/7 in cancer cell lines.[3]

-

Inhibition of Cell Proliferation: Aspirin analogues have been shown to inhibit the proliferation of colorectal cancer cells at significantly lower doses than aspirin itself.[12] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the cell cycle.[12]

-

NF-κB Inhibition in Cancer: The NF-κB pathway is also implicated in cancer progression, and its inhibition is a promising therapeutic strategy.[10][12][13]

Antiplatelet Activity

Aspirin is widely used for its antiplatelet effects to prevent cardiovascular events.[2][14] This activity is primarily due to the irreversible inhibition of COX-1 in platelets, which blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[15][16][17] 5-Chlorosalicylic acid, the metabolite of a related drug, has been shown to inhibit platelet aggregation.[15] It is therefore highly probable that this compound will exhibit similar antiplatelet properties.

Workflow: Investigating Antiplatelet Activity

Caption: A streamlined workflow for assessing in vitro antiplatelet activity.

Experimental Protocols for Validation

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency of this compound and its metabolite, 5-chlorosalicylic acid, against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Utilize commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Incubate for a specified time at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assay in Cancer Cell Lines

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., colorectal cancer lines like Caco-2 or liver cancer lines like HepG2) under standard conditions.[3]

-

Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 560 nm.[18]

-

-

Apoptosis Detection (Caspase Activity Assay):

-

Treat cells with the test compound as described above.

-

Lyse the cells and measure the activity of caspase-3 and/or caspase-9 using a colorimetric or fluorometric assay kit.[18] This assay detects the cleavage of a specific substrate by the active caspase.

-

-

Data Analysis: For the MTT assay, calculate cell viability as a percentage of the control. For the caspase assay, quantify the fold-increase in caspase activity compared to the control.

NF-κB Activity Assay

Objective: To determine if this compound or its metabolite inhibits NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Use a cell line known to have a robust NF-κB response, such as HEK293 or a relevant cancer cell line.

-

NF-κB Reporter Assay:

-

Transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

-

Pre-treat the cells with the test compound.

-

Stimulate NF-κB activation with an inducer like TNF-α.

-

Measure the reporter gene expression (luciferase activity or fluorescence).

-

-

Western Blot for IκB Degradation:

-

Treat cells with the test compound followed by TNF-α stimulation for various time points.

-

Prepare cell lysates and perform Western blotting to detect the levels of IκB. A decrease in IκB levels indicates NF-κB activation.

-

-

Data Analysis: For the reporter assay, express the results as a percentage of the stimulated control. For the Western blot, visualize the bands to assess the presence or absence of IκB.

Data Interpretation and Future Directions

The experimental protocols outlined above will generate quantitative data (e.g., IC50 values, percentage of cell viability, fold-change in caspase activity) that will allow for a robust assessment of the biological activities of this compound. A strong inhibitory effect on COX enzymes, coupled with the induction of apoptosis in cancer cells and suppression of NF-κB, would provide a solid foundation for further preclinical development.

Future studies should focus on in vivo models to evaluate the anti-inflammatory, anticancer, and antiplatelet efficacy and to assess the pharmacokinetic and safety profiles of the compound. The use of "omics" technologies, such as metabolomics and proteomics, could provide a more global understanding of the cellular changes induced by this compound and help to identify novel molecular targets.[3]

Conclusion

This compound is a promising aspirin derivative with a scientifically grounded rationale for exhibiting potent anti-inflammatory, anticancer, and antiplatelet activities. Its presumed action as a prodrug for 5-chlorosalicylic acid, combined with the potential for dual inhibition of the COX and NF-κB pathways, makes it a compelling candidate for further investigation. The technical guide provided herein offers a clear and actionable framework for researchers to systematically evaluate its biological potential and contribute to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 1734-62-9 | BAA73462 [biosynth.com]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of NF-kappa B by sodium salicylate and aspirin. | Semantic Scholar [semanticscholar.org]

- 12. Identification of aspirin analogues that repress NF-κB signalling and demonstrate anti-proliferative activity towards colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspirin, cyclooxygenase inhibition and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid: A Potential Pro-Apoptotic Agent for Cancer Research

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.